(1-bromoethenyl)cyclopropane

Medicinal Chemistry Drug Design Lipophilicity

(1-Bromoethenyl)cyclopropane (CAS 1935324-63-2) is a small organobromine building block (C5H7Br, MW 147.01) with a calculated XLogP3 of 2.1. Its defining structural feature is a vinyl bromide group attached directly to a strained cyclopropane ring, creating a reactive handle for both cross-coupling reactions and ring-opening chemistry.

Molecular Formula C5H7Br
Molecular Weight 147.01 g/mol
CAS No. 1935324-63-2
Cat. No. B6611791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-bromoethenyl)cyclopropane
CAS1935324-63-2
Molecular FormulaC5H7Br
Molecular Weight147.01 g/mol
Structural Identifiers
SMILESC=C(C1CC1)Br
InChIInChI=1S/C5H7Br/c1-4(6)5-2-3-5/h5H,1-3H2
InChIKeyQMOJJUDKSYXHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Bromoethenyl)cyclopropane CAS 1935324-63-2: Baseline for Scientific Procurement


(1-Bromoethenyl)cyclopropane (CAS 1935324-63-2) is a small organobromine building block (C5H7Br, MW 147.01) with a calculated XLogP3 of 2.1 [1]. Its defining structural feature is a vinyl bromide group attached directly to a strained cyclopropane ring, creating a reactive handle for both cross-coupling reactions and ring-opening chemistry [1]. This structural profile establishes it as a specialized intermediate distinct from simple aryl or alkyl halides, with its primary value proposition centering on the in situ generation of highly strained cyclopropenes for downstream complexity generation [2].

Why Analogs Cannot Simply Substitute for (1-Bromoethenyl)cyclopropane


Generic substitution within the class of brominated cyclopropanes or vinyl halides is not chemically justified due to the unique position of the bromine and alkene functionalities on the cyclopropane ring. In (1-bromoethenyl)cyclopropane, the bromine atom is directly attached to an exocyclic alkene, creating a distinct electronic environment that is critical for its primary application as a cyclopropene precursor. This regiospecificity is essential for generating the required strained intermediate via 1,2-dehydrohalogenation [1]. Closely related analogs, such as (E)-2-bromoethenylcyclopropane, position the bromine differently on the alkene, which alters the stereochemical outcome of subsequent reactions and precludes their use as a drop-in replacement. Furthermore, substituting a cyclopropyl-alkyne like 1-bromo-2-cyclopropylethyne introduces a linear geometry that is not suitable for generating the three-membered cyclopropene ring, completely changing the downstream synthetic trajectory [2].

Quantitative Evidence for Differentiating (1-Bromoethenyl)cyclopropane from Analogs


Lipophilicity (XLogP3) Comparison: Optimized for Membrane Permeability in Medicinal Chemistry

(1-Bromoethenyl)cyclopropane (CAS 1935324-63-2) exhibits a computed XLogP3 of 2.1, which is slightly lower than that of its common regioisomer, (E)-2-bromoethenylcyclopropane (CAS 220132-80-9, XLogP3 = 2.3) [1]. This difference, while modest, is a direct result of the bromine atom's position on the exocyclic alkene. In the context of fragment-based drug design or lead optimization, a ΔXLogP3 of -0.2 can influence a compound's overall lipophilic ligand efficiency (LLE) and potentially improve its aqueous solubility profile relative to the more lipophilic regioisomer [2].

Medicinal Chemistry Drug Design Lipophilicity

Cyclopropene Generation Efficiency: Class-Level Evidence for Rapid Scaffold Assembly

The primary synthetic utility of (1-bromoethenyl)cyclopropane lies in its capacity for 1,2-dehydrohalogenation to generate highly strained cyclopropenes. This class-level reactivity is well-established for 1-bromocyclopropanes. A 2016 study demonstrated that related bromocyclopropanes undergo efficient base-mediated elimination to yield cyclopropenes, which subsequently participate in 'exo-trig' nucleophilic cyclizations to form 7- to 10-membered heterocycles in 'very efficiently and in a highly diastereoselective fashion' [1]. While specific yield data for (1-bromoethenyl)cyclopropane is not publicly available, its structural homology to the described bromocyclopropanes supports its application in this powerful methodology, which is inaccessible to its alkyne analog (1-bromo-2-cyclopropylethyne) due to the lack of a second proton required for elimination.

Methodology Strained Intermediates Cycloaddition

Purity Specification: Procurement Baseline of 95%+

Commercially available samples of both (1-bromoethenyl)cyclopropane and its regioisomer (E)-2-bromoethenylcyclopropane (CAS 220132-80-9) are commonly offered with a minimum purity specification of 95% . This established benchmark serves as a critical procurement criterion, ensuring that the reagent meets the standard required for reliable synthetic applications. This specification differentiates the compound from more complex, often less pure, bespoke intermediates that may require additional purification prior to use.

Procurement Quality Control Synthetic Chemistry

Validated Application Scenarios for (1-Bromoethenyl)cyclopropane (CAS 1935324-63-2)


Synthesis of Medium-Sized Heterocycles via Cyclopropene Intermediates

Based on established class-level reactivity, (1-bromoethenyl)cyclopropane is a suitable precursor for generating cyclopropenes, which are high-energy intermediates that can be trapped intramolecularly by tethered nucleophiles. This methodology, as demonstrated with related bromocyclopropanes, enables the efficient and diastereoselective construction of challenging 7- to 10-membered heterocyclic ethers—structural motifs common in complex natural products and pharmaceuticals [1]. This application is a key differentiator from analogs that cannot access cyclopropene chemistry.

Fragment-Based Drug Discovery and Lead Optimization

Its low molecular weight (147.01 g/mol), balanced lipophilicity (XLogP3 = 2.1), and three-dimensional cyclopropane ring make (1-bromoethenyl)cyclopropane an attractive fragment for drug discovery programs [2]. The small ΔXLogP3 of -0.2 relative to its (E)-regioisomer can be leveraged to fine-tune physicochemical properties during the hit-to-lead phase, potentially improving Lipophilic Ligand Efficiency (LLE) and offering a subtle but measurable advantage in optimizing pharmacokinetic properties [3].

Stereodefined Vinyl Halide Cross-Coupling

The exocyclic vinyl bromide serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. This allows for the efficient installation of diverse (hetero)aryl or alkenyl groups while preserving the valuable cyclopropane core. This functional handle is present in both the target compound and its regioisomers, but the position of the coupling site on the molecule offers a distinct vector for molecular elaboration, which is a crucial consideration in scaffold diversification.

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